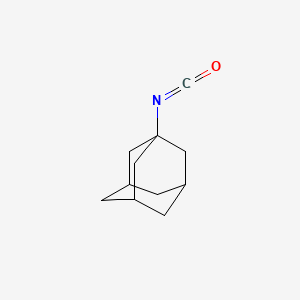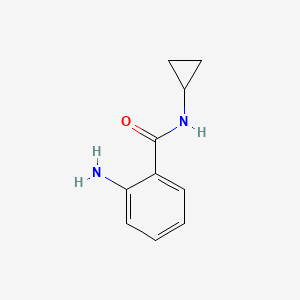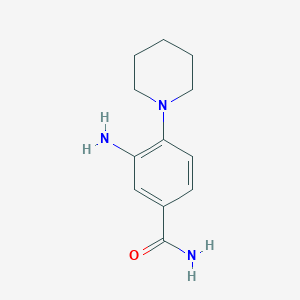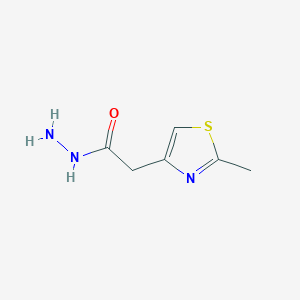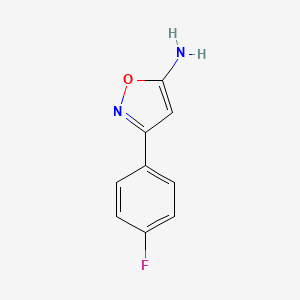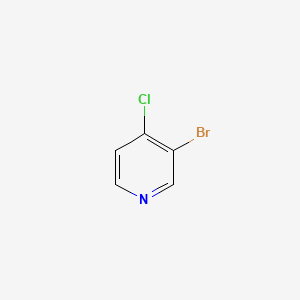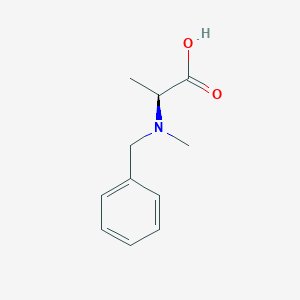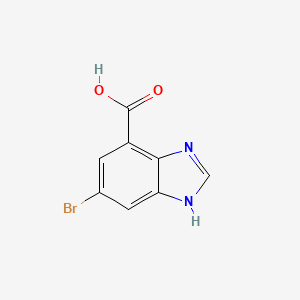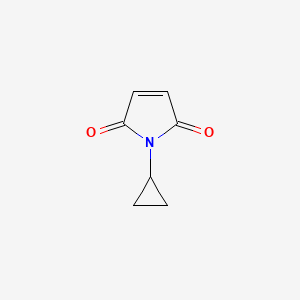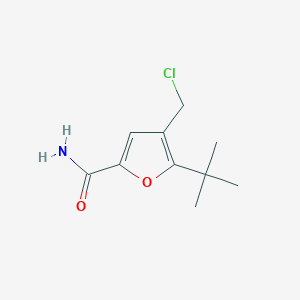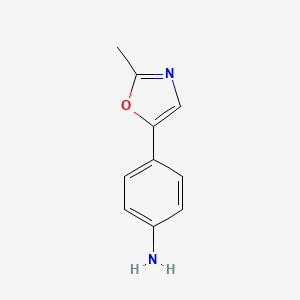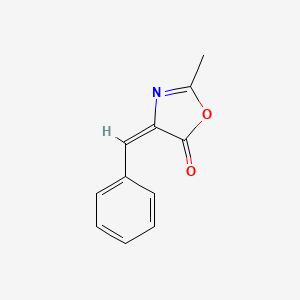
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Descripción general
Descripción
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with a phenylmethylene group and a methyl group
Aplicaciones Científicas De Investigación
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
Mode of Action
It’s known that the compound belongs to the class of oxazolones, which are known to exhibit various biological activities .
Biochemical Pathways
Oxazolones, in general, are known to interact with multiple biochemical pathways due to their diverse biological activities .
Result of Action
Some oxazolone derivatives have been reported to exhibit cytostatic activity, indicating their potential to inhibit cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one can be achieved through a two-step process involving N-acetylation and the Erlenmeyer synthesis, a variation of the Perkin synthesis . The process involves the following steps:
N-Acetylation: Glycine is dissolved in water and reacted with acetic anhydride to form acetylglycine.
Erlenmeyer Synthesis: Acetylglycine is then reacted with benzaldehyde and sodium acetate in acetic anhydride under reflux conditions to form the desired oxazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the phenylmethylene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(phenylmethylene)thiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.
2-Methyl-4-(phenylmethylene)imidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is unique due to its specific combination of an oxazole ring with a phenylmethylene group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQBTJRPSDVWIR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-90-3 | |
| Record name | 881-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the solvent environment on the optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?
A1: Studies have shown that solvent polarity significantly impacts both the linear and nonlinear optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives. For instance, increasing solvent polarity from hexane to acetonitrile leads to a redshift of over 160 nm in the fluorescence emission spectrum of both TPA-PA (triphenylamine-phenylaldehyde) and TPA-BMO (triphenylamine-(Z)-4-benzylidene-2-methyloxazol-5(4H)-one) []. Interestingly, maximum fluorescence quantum efficiency and lifetime are observed in solvents with medium polarity. These findings highlight the importance of carefully considering solvent selection when designing applications for these compounds.
Q2: What computational methods have been employed to study the photophysical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?
A3: Various computational techniques, including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), classical Molecular Dynamics (MD) simulations, and hybrid QM/QM' approaches like ONIOM, have been utilized [, ]. These methods allow researchers to model the electronic structure, excited-state properties, and interactions with the surrounding environment, offering insights into the observed photophysical behavior. For instance, potential energy surface calculations and simulations of chemical polymerization help explain the impact of environmental factors on emission properties [].
Q3: What are the potential applications of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives based on their photophysical properties?
A4: Given their strong fluorescence emission under both one-photon and two-photon excitation, 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives are promising candidates for applications like color converters in visible light communication and as fluorescent probes in bioimaging []. Their AIE characteristics make them particularly appealing for solid-state applications, such as in light-emitting devices and sensors, where aggregation-caused quenching is often a limitation.
Q4: How does the structure of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives relate to their semiconducting properties?
A5: Theoretical studies using DFT calculations have investigated the semiconducting potential of these derivatives []. The electron and hole transfer properties, crucial for charge transport in organic semiconductors, were assessed using Marcus theory. Results suggest that incorporating different electron-donating moieties significantly impacts these properties, highlighting the possibility of tuning their semiconducting behavior through structural modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


